molecular formula C19H24N6O2 B2636912 3-methyl-1-(2-methylprop-2-en-1-yl)-7-(prop-2-en-1-yl)-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione CAS No. 1014008-49-1

3-methyl-1-(2-methylprop-2-en-1-yl)-7-(prop-2-en-1-yl)-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Cat. No.: B2636912
CAS No.: 1014008-49-1
M. Wt: 368.441
InChI Key: NHMWDNZGNWJMRO-UHFFFAOYSA-N
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Description

This compound is a substituted purine-2,6-dione derivative characterized by a complex substitution pattern. The purine core is modified at positions 1, 3, 7, and 8 with distinct functional groups:

  • Position 1: A 2-methylprop-2-en-1-yl (methallyl) group.
  • Position 3: A methyl group.
  • Position 7: A prop-2-en-1-yl (allyl) group.
  • Position 8: A 3,4,5-trimethyl-1H-pyrazole moiety.

The 3,4,5-trimethylpyrazole substituent introduces steric bulk and may influence solubility and binding affinity.

Properties

IUPAC Name

3-methyl-1-(2-methylprop-2-enyl)-7-prop-2-enyl-8-(3,4,5-trimethylpyrazol-1-yl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N6O2/c1-8-9-23-15-16(20-18(23)25-14(6)12(4)13(5)21-25)22(7)19(27)24(17(15)26)10-11(2)3/h8H,1-2,9-10H2,3-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHMWDNZGNWJMRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1C)C2=NC3=C(N2CC=C)C(=O)N(C(=O)N3C)CC(=C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-methyl-1-(2-methylprop-2-en-1-yl)-7-(prop-2-en-1-yl)-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic molecule with potential biological activities. This article explores its biological activity, focusing on anticancer properties and other pharmacological effects.

Chemical Structure and Properties

The chemical formula for this compound is C20H28N4O2C_{20}H_{28}N_4O_2 with a molecular weight of approximately 356.47 g/mol. Its structure includes multiple functional groups that contribute to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including the compound . Pyrazole-based compounds have shown promising results in various cancer types due to their ability to inhibit tubulin polymerization and induce apoptosis in cancer cells.

Case Study: Anticancer Efficacy
A study evaluated the cytotoxic effects of various pyrazole derivatives against different cancer cell lines. Among these derivatives, the compound exhibited significant cytotoxicity:

  • MCF-7 (Breast cancer) : IC50 = 2.13 µM
  • SiHa (Cervical cancer) : IC50 = 4.34 µM
  • PC-3 (Prostate cancer) : IC50 = 4.46 µM

These values indicate that the compound is effective at low concentrations, suggesting its potential as a lead compound for further development in anticancer therapy .

The mechanism by which this compound exerts its anticancer effects involves:

  • Inhibition of Tubulin Polymerization : The compound binds to the colchicine site on tubulin, preventing microtubule formation essential for mitosis.
  • Induction of Apoptosis : It activates apoptotic pathways leading to programmed cell death in cancer cells while sparing normal cells (e.g., HEK293T cells showed no significant toxicity) .

Pharmacological Properties

In addition to its anticancer activity, the compound has been studied for other pharmacological effects:

  • Antimicrobial Activity : Some pyrazole derivatives exhibit antimicrobial properties against various pathogens.
  • Anti-inflammatory Effects : Compounds similar to this one have shown potential in reducing inflammation through modulation of cytokine release.

Data Summary

PropertyValue
Molecular FormulaC20H28N4O2C_{20}H_{28}N_4O_2
Molecular Weight356.47 g/mol
Anticancer Activity (IC50)MCF-7: 2.13 µM
SiHa: 4.34 µM
PC-3: 4.46 µM
Toxicity to Normal CellsHEK293T: IC50 > 50 µM

Comparison with Similar Compounds

Comparison with Similar Compounds

Purine-2,6-dione derivatives are widely studied for their pharmacological properties.

Table 1: Structural and Functional Comparison

Compound Name (CAS No.) Substituents (Positions) Molecular Formula Molar Mass (g/mol) Key Features
Target Compound 1: Methallyl; 3: Methyl; 7: Allyl; 8: 3,4,5-Trimethylpyrazole C₂₁H₂₈N₆O₂* 396.49 High steric bulk at position 8; allyl groups may enhance lipophilicity.
3-Methyl-7-{2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]ethyl}-8-(1-pyrrolidinyl)-3,7-dihydro-1H-purine-2,6-dione (CAS: Not provided) 7: Thiazole-sulfanylethyl; 8: Pyrrolidinyl C₁₇H₂₁N₇O₂S₂ 435.53 Thiazole moiety introduces sulfur-based interactions; pyrrolidinyl enhances solubility.
3-Methyl-7-pentyl-8-piperazin-1-yl-3,7-dihydro-purine-2,6-dione (CAS: 313530-91-5) 7: Pentyl; 8: Piperazinyl C₁₅H₂₄N₆O₂ 320.39 Piperazinyl group may improve water solubility; pentyl chain increases lipophilicity.

*Calculated based on the molecular formula inferred from the IUPAC name.

Key Observations :

Substitution at Position 8: The target compound’s 3,4,5-trimethylpyrazole group provides significant steric hindrance, which could reduce off-target interactions but may also limit binding to flat active sites.

Substitution at Position 7 :

  • The allyl group in the target compound contrasts with the thiazole-sulfanylethyl () and pentyl () groups in analogs. Allyl groups are less lipophilic than pentyl chains but more reactive than thiazole-sulfanyl moieties.

Synthetic Accessibility :

  • The target compound’s synthesis likely involves multi-step alkylation and cyclization reactions, similar to methods described for pyrazole-purine hybrids (e.g., coupling of pre-functionalized pyrazoles with purine scaffolds under basic conditions) .
  • Thiazole-containing analogs () may require sulfur-based coupling agents, while piperazinyl derivatives () employ nucleophilic substitution at position 7.

Research Findings and Implications

  • Structural Insights : X-ray crystallography (using programs like SHELXL ) would clarify the conformational preferences of the target compound’s trimethylpyrazole group, which could inform drug design.
  • Thermodynamic Stability : The allyl and methallyl groups may confer instability under acidic conditions, necessitating formulation studies for pharmaceutical applications.

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